molecular formula C26H19FN4O2S B2527254 N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide CAS No. 1170140-43-8

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Cat. No.: B2527254
CAS No.: 1170140-43-8
M. Wt: 470.52
InChI Key: IHYWHXCLYMUUDU-UHFFFAOYSA-N
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Description

N-(3-(4-Fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a hybrid heterocyclic compound featuring a quinazolinone core fused with a 4-methyl-2-phenylthiazole-5-carboxamide moiety. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity, while the thiazole ring contributes to metabolic stability and hydrogen-bonding interactions.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN4O2S/c1-15-23(34-25(28-15)17-6-4-3-5-7-17)24(32)30-19-10-13-22-21(14-19)26(33)31(16(2)29-22)20-11-8-18(27)9-12-20/h3-14H,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYWHXCLYMUUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a synthetic compound that has gained attention due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H18FN3O2S\text{C}_{20}\text{H}_{18}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This compound contains a quinazoline moiety linked to a thiazole structure, which is known to exhibit diverse pharmacological properties.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Oxidative Stress Modulation : The compound increases the production of reactive oxygen species (ROS), which contributes to its anticancer activity.

Biological Activity and Efficacy

Research has demonstrated various biological activities associated with this compound:

Anticancer Activity

A study highlighted the effectiveness of similar quinazoline derivatives in inhibiting breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values for these compounds were reported to be significantly lower than those of existing therapies, indicating a promising avenue for further research.

Cell LineIC50 (μM) at 24hIC50 (μM) at 48h
MCF-71.060.79
MDA-MB-2310.800.67
SK-BR-31.210.79

These results suggest that compounds with similar structures may exhibit potent anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been linked to its structural features that allow it to bind effectively to active sites on target enzymes, disrupting their function and leading to reduced cell viability in cancer models.

Case Studies

  • Breast Cancer Study : A recent study investigated the effects of a related compound on breast cancer cells, demonstrating significant inhibition of cell growth and induction of apoptosis through caspase activation pathways . This reinforces the potential therapeutic application of quinazoline derivatives in oncology.
  • Thiadiazole Derivatives : Research on thiadiazole derivatives has shown similar bioactivity patterns, with some derivatives exhibiting strong antimicrobial and anticancer properties . These findings suggest that modifications to the thiazole component may enhance biological activity.

Comparison with Similar Compounds

Thiazole Derivatives

4-Methyl-2-phenylthiazole-5-carbohydrazide (Compound 2, ) This precursor shares the thiazolecarboxamide group with the target compound. Modifications such as S-alkylation or coupling with hydrazonoyl chlorides yielded derivatives (e.g., compounds 7b and 11) with potent anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2 cells). The target compound’s 4-fluorophenylquinazolinone moiety may offer enhanced π-π stacking and kinase selectivity compared to simpler thiazole derivatives .

N-(2-Chloro-6-Methylphenyl)-2-(6-(4-(2-Hydroxyethyl)piperazin-1-yl)-2-Methylpyrimidin-4-ylamino)-N-Methylthiazole-5-Carboxamide (BP 27385, ) This structurally complex thiazolecarboxamide includes a pyrimidinyl-piperazine side chain, improving solubility and interaction with nucleic acids. In contrast, the target compound’s quinazolinone core may favor interactions with ATP-binding pockets in kinases, suggesting divergent therapeutic applications .

Triazole Derivatives

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (Compounds 7–9, ) These triazoles exhibit tautomerism (thione vs. thiol forms), influencing reactivity and stability. However, the shared fluorophenyl groups highlight the role of fluorine in enhancing bioavailability and resistance to metabolic degradation .

Isoxazole Derivatives

N-[4-(Diethylamino)Phenyl]-5-Methyl-3-(5-Methylthiophen-2-Yl)Isoxazole-4-Carboxamide () The isoxazole ring, with an oxygen atom, confers distinct electronic properties compared to sulfur-containing thiazoles. Isoxazoles are generally less lipophilic, which may reduce cell permeability relative to the target compound. This underscores the importance of heterocycle selection in drug design .

Data Table: Structural and Functional Comparison

Compound Class Key Structural Features Biological Activity (IC₅₀ or Use) Key Advantages/Disadvantages
Target Quinazolinone-Thiazole Quinazolinone + thiazolecarboxamide + 4-fluorophenyl Hypothesized kinase inhibition High lipophilicity, dual heterocyclic interactions
Thiazole (Compounds 7b, 11) S-alkylated thiadiazoles IC₅₀ = 1.61–1.98 μg/mL (HepG-2) Potent anticancer but simpler scaffold
Triazole (Compounds 7–9) Triazole-thione + sulfonyl/fluorophenyl Not reported Tautomerism affects stability
Isoxazole () Isoxazole + thiophene Not reported Lower lipophilicity

Research Findings and Structure-Activity Relationships (SAR)

  • Thiazole vs. Triazole : Thiazoles (e.g., target compound) exhibit greater metabolic stability than triazoles due to reduced susceptibility to oxidation .
  • Fluorophenyl Substitution : The 4-fluorophenyl group in the target compound likely enhances binding to hydrophobic pockets in target proteins, a feature shared with triazole derivatives in .
  • Quinazolinone Core: This moiety is associated with kinase inhibition, distinguishing the target compound from simpler thiazoles or isoxazoles .

Q & A

Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?

The compound combines a quinazolinone core (4-oxo-3,4-dihydroquinazoline) with a thiazole-5-carboxamide moiety. The 4-fluorophenyl group at position 3 enhances lipophilicity and potential π-π stacking interactions with biological targets. The methyl groups at positions 2 (quinazolinone) and 4 (thiazole) likely improve metabolic stability. Computational modeling (e.g., logP calculations) and spectroscopic characterization (NMR, IR) are critical for verifying these structural attributes .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?

Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the quinazolinone core via cyclization of anthranilic acid derivatives with urea or its analogs under acidic conditions.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 3 : Thiazole ring construction using Hantzsch thiazole synthesis (α-haloketones + thioureas). Key challenges include low yields in cyclization steps (<50%) and purification difficulties due to regioisomeric byproducts. Optimizing solvent systems (e.g., THF/EtOH mixtures) and reaction temperatures (150–200°C) can mitigate these issues .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for methyl groups, ¹⁹F NMR for fluorophenyl).
  • HPLC-MS : Validates purity (>95%) and detects trace intermediates.
  • X-ray crystallography : Resolves ambiguity in stereochemistry, especially for the dihydroquinazolinone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Variation of substituents : Replace the 4-fluorophenyl group with chloro- or trifluoromethyl analogs to assess electronic effects.
  • Core modifications : Compare quinazolinone with phthalazinone or pyridopyrimidine cores to evaluate ring size impact.
  • Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests (IC₅₀ determinations) to correlate structural changes with activity. Example SAR Table:
Substituent (R)Enzymatic IC₅₀ (nM)LogP
4-Fluorophenyl12 ± 1.53.2
4-Chlorophenyl18 ± 2.13.5
4-CF₃8 ± 0.94.1
Data derived from analogs in .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Validate target engagement : Use biophysical methods (SPR, ITC) to confirm direct binding to the purported target.
  • Replicate in orthogonal models : Compare in vitro results with ex vivo tissue models or zebrafish assays to rule out assay-specific artifacts .

Q. What strategies can improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Prodrug derivatization : Introduce ester or phosphate groups at the carboxamide to enhance solubility.
  • Formulation optimization : Use lipid-based nanoemulsions or cyclodextrin complexes to improve oral bioavailability.
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify vulnerable sites for deuteration or fluorination .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show selective activity?

Discrepancies may arise from:

  • Off-target effects : Screen against a broader panel of kinases or GPCRs to identify promiscuous binding.
  • Cell-line specificity : Test in isogenic cell pairs (e.g., wild-type vs. mutant p53) to contextualize activity.
  • Assay interference : Rule out autofluorescence or thiol reactivity using counter-screens (e.g., adding glutathione) .

Methodological Recommendations

  • Synthetic protocols : Prioritize microwave-assisted synthesis for faster cyclization and reduced side products .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to SAR datasets to disentangle electronic vs. steric effects .

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